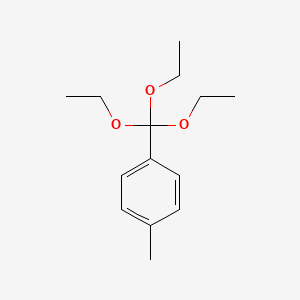

1-Methyl-4-(triethoxymethyl)benzene

Description

1-Methyl-4-(1-methylethyl)benzene, systematically named as p-cymene, is a monoterpene aromatic hydrocarbon characterized by an isopropyl group (-CH(CH₃)₂) substituted at the para position of a methylbenzene ring. It is widely distributed in nature, notably in essential oils of plants such as celery (Apium graveolens), lavender (Lavandula angustifolia), and hawthorn (Crataegus spp.) . p-Cymene serves as a precursor in synthetic chemistry and exhibits bioactivities, including insecticidal properties against aphids and roles in flavor profiles due to its aromatic characteristics .

Properties

IUPAC Name |

1-methyl-4-(triethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-5-15-14(16-6-2,17-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLYZEQCFWYRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(triethoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of toluene with triethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the triethoxymethyl group .

Industrial Production Methods: Industrial production of 1-Methyl-4-(triethoxymethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(triethoxymethyl)benzene undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The triethoxymethyl group can be reduced to a hydroxymethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation with bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

- Oxidation of the methyl group yields 4-(triethoxymethyl)benzoic acid.

- Reduction of the triethoxymethyl group forms 1-Methyl-4-(hydroxymethyl)benzene.

- Substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1-Methyl-4-(triethoxymethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(triethoxymethyl)benzene involves its interaction with various molecular targets. The triethoxymethyl group can undergo hydrolysis to release ethanol, which may interact with enzymes and other proteins. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Insecticidal Activity

p-Cymene demonstrates concentration-dependent aphid mortality, achieving 65% mortality at 35% concentration over 24 hours . In contrast, sabinene (a bicyclic monoterpene) showed comparable mortality rates but with delayed efficacy under similar conditions . The isopropyl group in p-cymene enhances volatility and interaction with insect olfactory receptors, distinguishing it from sulfur-containing analogues like 1-methyl-4-(methylthio)benzene, which are less explored in pest control .

Flavor and Fragrance Contributions

p-Cymene is a major volatile in fresh hawthorn (2.53% relative abundance), contributing to its earthy aroma alongside esters like cis-3-hexenyl acetate . Comparatively, 1-methyl-4-(1-methylethenyl)benzene (α-terpinene) is less abundant but critical in lavender phytoncidere (17.58% in Lavandula phytoncidere), where it synergizes with limonene and eucalyptol for antimicrobial effects .

Thermal and Chemical Stability

p-Cymene is identified in pyrolyzed tire waste, indicating stability under high-temperature conditions . This contrasts with 1-methyl-4-isobutylbenzene (a phenylpropane derivative), which has a branched isobutyl group but lower thermal resilience due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.